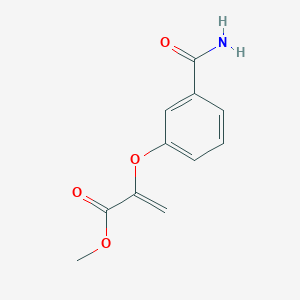
Methyl 2-(3-carbamoylphenoxy)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-carbamoylphenoxy)prop-2-enoate is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of β-Lactams : Methyl 2-(1-hydroxyalkyl)prop-2-enoates undergo transformations to form β-lactams, which are valuable in various synthetic applications, including pharmaceuticals (Buchholz & Hoffmann, 1991).
Antimicrobial Properties : A study synthesizing a variant of this compound showed it possesses antimicrobial properties, highlighting its potential use in developing new antibiotics (Murugavel, Velan, Kannan, & Bakthadoss, 2017).
Formation of π-Complexes : Investigations into the formation of copper-alkene π-complexes with derivatives of methyl 2-(3-carbamoylphenoxy)prop-2-enoate contribute to a deeper understanding of their chemical reactivity and potential applications in organometallic chemistry (Christenson, Olsson, & Ullenius, 1989).
Synthesis of Heterocyclic Systems : Derivatives of this compound have been used to synthesize various heterocyclic systems, which are crucial in the development of pharmaceuticals and organic materials (Selič, Grdadolnik, & Stanovnik, 1997).
Potential in Nonlinear Optics : The study of methyl caffeate ether derivatives, closely related to this compound, reveals their potential use in nonlinear optical materials, which are essential in photonics and telecommunications (Gangana et al., 2014).
Development of Liquid Crystal Displays : Certain derivatives have been shown to be effective in promoting the photoalignment of nematic liquid crystals, a critical process in the manufacturing of LCDs (Hegde, Ata Alla, Matharu, & Komitov, 2013).
properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 2-(3-carbamoylphenoxy)prop-2-enoate |
InChI |
InChI=1S/C11H11NO4/c1-7(11(14)15-2)16-9-5-3-4-8(6-9)10(12)13/h3-6H,1H2,2H3,(H2,12,13) |
InChI Key |
NWVNXMJELXTRME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)OC1=CC=CC(=C1)C(=O)N |
synonyms |
NP 25301 NP-25301 NP25301 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



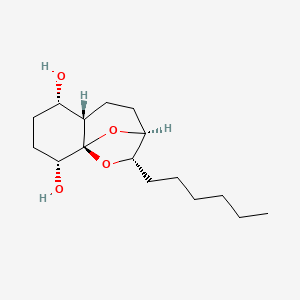
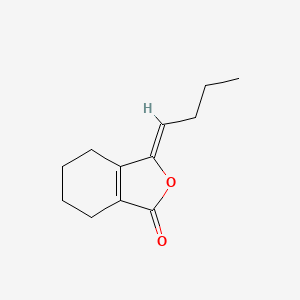

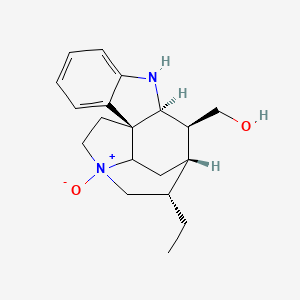
![Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester](/img/structure/B1250447.png)



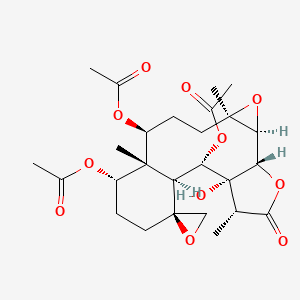

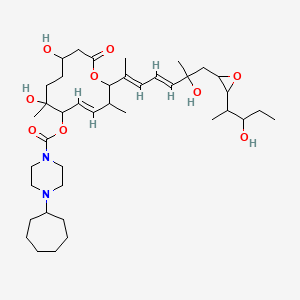

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1250461.png)
